4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then heated to promote cyclization, forming the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or substituted phenyl and thiophene derivatives.
Scientific Research Applications
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring can enhance the compound’s binding affinity and specificity, while the dimethylphenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which can affect its reactivity and applications.
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-amine: Contains an amine group instead of a thiol group, which can alter its chemical properties and biological activity.
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-methanol: Contains a hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which can participate in various chemical reactions and enhance its biological activity
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-9-5-6-11(10(2)8-9)17-13(15-16-14(17)18)12-4-3-7-19-12/h3-8H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXNCFHAIQTBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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